molecular formula C19H15Cl2N5O B2812863 6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-07-8

6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2812863
CAS-Nummer: 887215-07-8
Molekulargewicht: 400.26
InChI-Schlüssel: CUTNNNXIZICORE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrimidinone family, a class of nitrogen-rich heterocycles investigated for diverse pharmacological applications, including kinase inhibition and antimicrobial activity . Its structure features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3,4-dichlorobenzyl group at position 6 and a 4-methylbenzyl group at position 2. The dichlorophenyl moiety introduces lipophilicity and electron-withdrawing effects, while the 4-methylphenyl group contributes steric bulk and moderate electron-donating properties.

Eigenschaften

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-12-2-4-13(5-3-12)10-26-18-17(23-24-26)19(27)25(11-22-18)9-14-6-7-15(20)16(21)8-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTNNNXIZICORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate starting materials such as 3,4-dichlorobenzyl chloride and 4-methylbenzyl chloride.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the dichlorophenyl and methylphenyl groups. These reactions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (Positions 3 & 6) Molecular Weight (g/mol) Key Properties
Target Compound 3: 4-methylbenzyl; 6: 3,4-dichlorobenzyl ~427.28* Likely high lipophilicity due to dichlorophenyl; moderate planarity inferred from triazolopyrimidine core .
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 38) 6: 3,4-dichlorobenzyl; 5: isopropyl 387.26 Synthesized using BMIM-PF6 ionic liquid; amino and isopropyl groups may enhance solubility and hydrogen-bonding capacity.
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13) 3: 2-hydroxyphenyl; 1: phenyl 318.32 Hydroxyl group enables hydrogen bonding; melting point 184°C; IR confirms C=O (1680 cm⁻¹) and OH (3433 cm⁻¹) .
6-[(3,4-Dimethoxyphenyl)methyl]-3-(3-fluorobenzyl)triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5) 6: 3,4-dimethoxyphenyl; 3: 3-fluorobenzyl 463.43 Methoxy groups increase electron density; fluorine enhances metabolic stability. H-bond acceptors: 10 .
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one 5: 4-chlorophenoxy; 6: isopropyl 398.84 X-ray data confirms coplanar triazolopyrimidinone core (max deviation 0.021 Å); dihedral angles with phenyl rings: 1.09° and 87.74° .

*Calculated from molecular formula C21H16Cl2N4O.

Pharmacological Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in CAS 1040639-91-5) could improve interactions with polar residues .
  • Planarity and Conjugation: X-ray data for Compound 38 () highlights the coplanar triazolopyrimidinone core, critical for π-π stacking in biological targets. Substituents like dichlorophenyl may slightly distort planarity, altering binding kinetics .

Q & A

Basic: What are the key challenges in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent polarity, and catalyst selection. Key steps include:

  • Cyclization of triazole and pyrimidine precursors under acidic conditions (e.g., HCl/EtOH) to form the fused core .
  • Substituent introduction via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Optimization Strategies:

ParameterImpact on Yield/PurityExample Conditions
TemperatureHigher temps (80–100°C) accelerate cyclization but risk side reactions80°C for 12 hours
SolventPolar aprotic solvents (DMF, DCM) enhance solubility of intermediatesDMF for triazole coupling
CatalystPd/C or CuI improves cross-coupling efficiencyPd/C (5 mol%) in THF
Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can researchers resolve structural ambiguities in the triazole-pyrimidine fused system?

Answer:
Structural confirmation relies on complementary techniques:

  • X-ray crystallography : Resolves bond angles and coplanarity of the triazole-pyrimidine ring (e.g., deviations <0.02 Å ).
  • NMR : Distinguishes substituent positions (e.g., ¹H NMR: methyl groups at δ 2.3–2.5 ppm; ¹³C NMR: carbonyl at ~165 ppm ).
  • DFT calculations : Validate electronic properties (e.g., Mulliken charges on dichlorophenyl groups predict electrophilic sites ).

Example Data Conflict:
Discrepancies in NOESY correlations for methyl orientation can arise due to dynamic rotational effects. Solution: Variable-temperature NMR or crystallographic refinement .

Basic: What structural features influence this compound’s biological activity?

Answer:
Critical features include:

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance binding to hydrophobic enzyme pockets .
  • Methyl substituents on the benzyl group improve metabolic stability by reducing oxidative degradation .
  • Triazole-pyrimidine core enables π-π stacking with aromatic residues in target proteins .

Structure-Activity Relationship (SAR) Table:

Substituent ModificationObserved EffectReference
3,4-Dichloro → 4-FluoroReduced IC₅₀ against kinase X
Methyl → Ethyl on benzylIncreased logP (improved membrane permeability)

Advanced: How can researchers investigate contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC₅₀ values) may stem from:

  • Assay conditions : Differences in buffer pH or co-solvents (DMSO vs. EtOH) alter compound solubility .
  • Protein isoform specificity : Screen against multiple isoforms (e.g., kinase X vs. kinase Y) .
  • Metabolic stability : Use hepatic microsome assays to compare degradation rates between studies .

Methodological Recommendations:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Validate results with orthogonal techniques (e.g., SPR alongside enzymatic assays) .

Basic: What analytical methods are essential for purity assessment?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); target >98% purity .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ expected m/z = ~470) and rule out adducts .
  • Elemental Analysis : Match calculated vs. observed C, H, N content (<0.4% deviation) .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for Suzuki couplings .
  • Byproduct minimization : Use scavenger resins (e.g., QuadraSil™ AP for amine removal) .

Case Study: Scaling from 1g to 100g batches increased yield from 45% to 72% via temperature-controlled flow reactors .

Basic: How do researchers evaluate this compound’s drug-likeness?

Answer:
Use computational tools (e.g., SwissADME) to predict:

  • Lipophilicity : logP <5 (ideal range: 2–3.5) .
  • Solubility : >50 µM in PBS (pH 7.4) .
  • Pharmacokinetics : CYP450 inhibition risk (e.g., CYP3A4 >50% inhibition flags hepatotoxicity) .

Advanced: What mechanistic studies elucidate its mode of action?

Answer:

  • Enzyme kinetics : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Identify binding poses in kinase ATP pockets (e.g., Glide/SP scoring) .
  • Cellular assays : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) .

Contradiction Resolution: Discrepant IC₅₀ values between enzyme and cell assays may reflect off-target effects. Validate via CRISPR knockouts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.